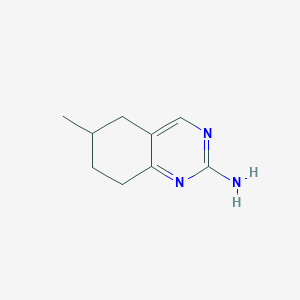
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a chemical compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential for use in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives have been synthesized using one-pot multicomponent reactions (MCRs). These methods are simpler and more time-efficient than conventional multistep organic reactions, enabling the synthesis of new organic molecules in a single step with minimal trial time. These compounds, including variants like 6-methyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydroquinazolin-2-amine, have been characterized using spectroscopic techniques such as infrared, NMR, mass spectral data, and elemental analysis (Tugcu & Turhan, 2018).
Medicinal Chemistry and Biological Activity
In the field of medicinal chemistry, 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives have shown potential. For instance, they have been used in the design of novel thrombin inhibitors, which are essential for controlling blood coagulation. These inhibitors have demonstrated significant biological activity and selectivity, showcasing the compound's potential in therapeutic applications (Peterlin-Masic et al., 2003).
Another application is in the development of potent apoptosis inducers and anticancer agents. Compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as promising clinical candidates due to their efficacy in inducing apoptosis and excellent blood-brain barrier penetration, making them potent in cancer treatment models (Sirisoma et al., 2009).
Fluorescent Sensors
In the area of analytical chemistry, a novel tetrahydroquinazolin-2-amine-based sensor for Zn2+ has been developed. This sensor, synthesized from nopinone, shows enhanced fluorescence upon the addition of Zn2+, making it a promising tool for detecting Zn2+ in various samples, including fruits (Jinlai et al., 2016).
Antimicrobial and Antidyslipidemic Activities
Some derivatives of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine have been evaluated for their antibacterial activity. Additionally, there has been research into the antidyslipidemic and antioxidative activities of related compounds, which could pave the way for new treatments in these areas (Sashidhara et al., 2009).
Eigenschaften
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h5-6H,2-4H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMBCWUQXQEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=NC=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

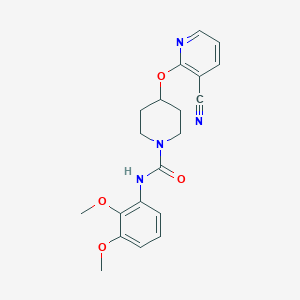
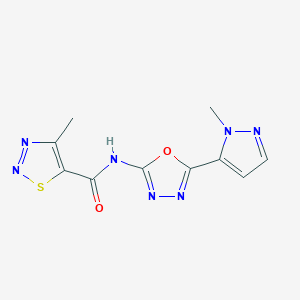
![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2384860.png)
![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)
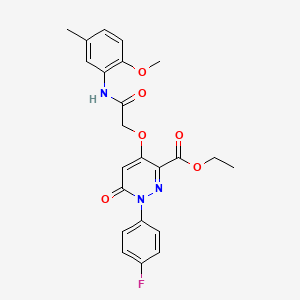
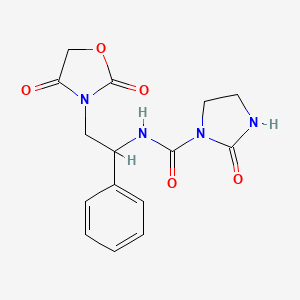
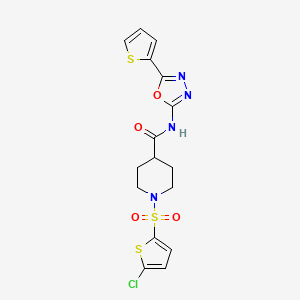
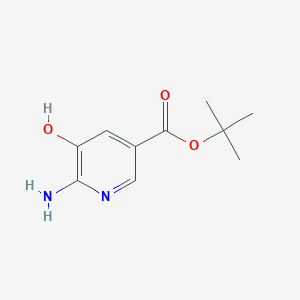
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
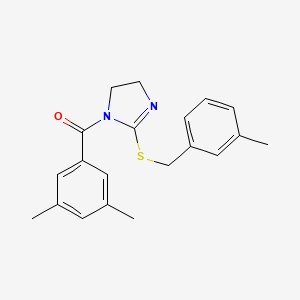
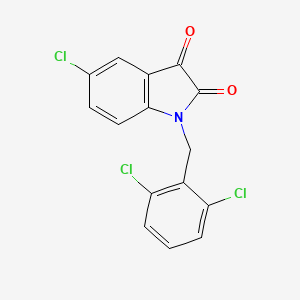
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)